N-(Cyclopropylmethyl)-1-(3-fluoro-5-(trifluoromethyl)phenyl)cyclopropanamine

Lipophilicity Blood-Brain Barrier Permeability N-Alkyl SAR

N-(Cyclopropylmethyl)-1-(3-fluoro-5-(trifluoromethyl)phenyl)cyclopropanamine (C13H14F4N; MW ~275.25) is a synthetic 1-arylcyclopropylamine derivative incorporating a dual electron-withdrawing 3-fluoro-5-(trifluoromethyl)phenyl motif and an N-cyclopropylmethyl substituent. The compound belongs to the broader class of fluorinated phenylcyclopropylamines, which have been extensively characterized as mechanism-based inhibitors of monoamine oxidases (MAO A/B) and lysine-specific demethylase 1 (LSD1).

Molecular Formula C14H15F4N
Molecular Weight 273.27 g/mol
Cat. No. B12077960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Cyclopropylmethyl)-1-(3-fluoro-5-(trifluoromethyl)phenyl)cyclopropanamine
Molecular FormulaC14H15F4N
Molecular Weight273.27 g/mol
Structural Identifiers
SMILESC1CC1CNC2(CC2)C3=CC(=CC(=C3)F)C(F)(F)F
InChIInChI=1S/C14H15F4N/c15-12-6-10(5-11(7-12)14(16,17)18)13(3-4-13)19-8-9-1-2-9/h5-7,9,19H,1-4,8H2
InChIKeyZKPGLWUSVUVRFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Cyclopropylmethyl)-1-(3-fluoro-5-(trifluoromethyl)phenyl)cyclopropanamine: Structural Overview and Procurement Relevance


N-(Cyclopropylmethyl)-1-(3-fluoro-5-(trifluoromethyl)phenyl)cyclopropanamine (C13H14F4N; MW ~275.25) is a synthetic 1-arylcyclopropylamine derivative incorporating a dual electron-withdrawing 3-fluoro-5-(trifluoromethyl)phenyl motif and an N-cyclopropylmethyl substituent. The compound belongs to the broader class of fluorinated phenylcyclopropylamines, which have been extensively characterized as mechanism-based inhibitors of monoamine oxidases (MAO A/B) [1] and lysine-specific demethylase 1 (LSD1) [2]. The 1-arylcyclopropylamine scaffold is recognized as a privileged structural motif in medicinal chemistry, serving as a core for LSD1-selective inhibitors such as the NCD series [3]. This compound’s specific substitution pattern distinguishes it from both the classical 2-phenylcyclopropylamine (tranylcypromine) framework and from para-substituted analogs that dominate the published fluorinated phenylcyclopropylamine literature.

N-(Cyclopropylmethyl)-1-(3-fluoro-5-(trifluoromethyl)phenyl)cyclopropanamine: Why In-Class Analogs Cannot Be Interchanged


Fluorinated phenylcyclopropylamines exhibit extreme sensitivity to both aryl substitution pattern and N-alkyl group identity. In the well-characterized trans-2-fluoro-2-arylcyclopropylamine series, moving the trifluoromethyl group from the para to the meta position—or altering the N-substituent from hydrogen to methyl to cyclopropylmethyl—fundamentally alters the MAO A/B selectivity ratio, inhibitory potency, and mechanism of inactivation [1]. Published structure–activity relationship (SAR) data demonstrate that electron-withdrawing para-substituents selectively increase MAO A potency without affecting MAO B, whereas meta-substituted analogs show divergent behavior that cannot be predicted by simple additivity models [2]. The N-cyclopropylmethyl group is specifically implicated in enhancing target residence time and selectivity in related N-alkylated trans-2-phenylcyclopropylamine LSD1 inhibitors [3]. Therefore, substituting this compound with a primary amine, N-methyl, N-ethyl, or para-substituted aryl analog will not yield equivalent biochemical or pharmacological profiles.

N-(Cyclopropylmethyl)-1-(3-fluoro-5-(trifluoromethyl)phenyl)cyclopropanamine: Quantitative Differentiation Evidence vs. Analogs


N-Cyclopropylmethyl Substitution vs. Primary Amine: Predicted Lipophilicity and Permeability Advantage

The N-cyclopropylmethyl group increases lipophilicity compared to the primary amine analog 1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine (CAS 1260756-75-9). Based on the molecular formula difference (C13H14F4N vs. C10H9F4N), the target compound contains three additional methylene units . In the closely related N-alkylated trans-2-phenylcyclopropylamine series, N-alkylation with cyclopropylmethyl increased logD by approximately 1.2–1.5 units, leading to enhanced passive membrane permeability in PAMPA assays [1]. This magnitude of lipophilicity shift is consistent with known Hansch π values for the cyclopropylmethyl fragment. Higher lipophilicity is a critical determinant for CNS target engagement, directly impacting the compound's suitability for neuroscience research applications.

Lipophilicity Blood-Brain Barrier Permeability N-Alkyl SAR

Meta-Fluoro/meta-Trifluoromethyl Substitution: Divergent MAO A/B Selectivity vs. Para-Substituted Analogs

Published structure–activity relationship data on fluorinated phenylcyclopropylamines establishes that the position of electron-withdrawing substituents on the aromatic ring is a dominant determinant of MAO A vs. MAO B selectivity. In the trans-2-fluoro-2-arylcyclopropylamine series, the para-trifluoromethyl analog (compound 7d) achieved the best MAO A/MAO B selectivity ratio of 7:1 [1]. In contrast, meta-substitution with electron-withdrawing groups produces distinct selectivity profiles because it alters the orientation of the aryl ring within the MAO active site, affecting the distance between the flavin cofactor and the cyclopropyl ring that undergoes mechanism-based ring opening [2]. The target compound bears both a meta-fluoro and meta-trifluoromethyl substituent—a substitution pattern not evaluated in the published para-substituted SAR series—which is expected to yield a selectivity profile different from the 7:1 MAO A/MAO B ratio reported for the para-CF3 analog.

Monoamine Oxidase Selectivity Aryl Substitution SAR Electron-Withdrawing Groups

N-Cyclopropylmethyl in LSD1 Inhibition: Potency Enhancement vs. Unsubstituted Amines

In the development of N-alkylated trans-2-phenylcyclopropylamine (2-PCPA) LSD1 inhibitors, the introduction of an N-cyclopropylmethyl substituent consistently improved LSD1 inhibitory potency. For example, compound S2157 (an N-alkylated 2-PCPA derivative) demonstrated a 2.6-fold improvement in LSD1 inhibition compared to the unsubstituted parent compound S2101, while simultaneously increasing selectivity over MAO enzymes [1]. The 1-arylcyclopropylamine scaffold in this target compound positions the N-cyclopropylmethyl group similarly, suggesting analogous potency enhancement potential. The broader arylcyclopropylamine (ACPA) SAR landscape demonstrates that N-substitution is a critical vector for tuning LSD1 potency; primary amine ACPAs typically show weaker LSD1 inhibition than their N-alkylated counterparts [2].

LSD1 Demethylase Inhibition N-Alkyl SAR Epigenetics

N-(Cyclopropylmethyl)-1-(3-fluoro-5-(trifluoromethyl)phenyl)cyclopropanamine: Optimal Research Application Scenarios


LSD1 Inhibitor Lead Optimization Programs Requiring N-Alkylated ACPA Scaffolds

The N-cyclopropylmethyl substitution directly mirrors the potency-enhancing alkylation strategy validated in the S2157/S2101 series [1], making this compound suitable as a starting scaffold for structure-based LSD1 inhibitor design. The meta-fluoro/meta-trifluoromethyl aryl pattern provides a distinct electronic profile not explored in published para-substituted ACPA LSD1 inhibitors, offering a novel vector for intellectual property generation and selectivity tuning.

MAO Isoform Selectivity Profiling Studies with Non-Para-Substituted Fluorinated Phenylcyclopropylamines

This compound's meta-substitution pattern occupies a gap in the published fluorinated phenylcyclopropylamine SAR landscape. Researchers aiming to build comprehensive MAO A/B selectivity models can use this compound to probe how dual meta electron-withdrawing groups influence inhibitor orientation and flavin adduct formation, relative to the well-characterized para-substituted series [2].

CNS-Targeted Probe Development Leveraging Enhanced Lipophilicity

The N-cyclopropylmethyl group contributes approximately +1.2 to +1.5 logD units compared to the primary amine analog based on fragment contribution analysis [3], predicting improved passive BBB permeability. This makes the compound a candidate for CNS-targeted chemical probe development where the primary amine counterpart may exhibit insufficient brain penetration for in vivo target engagement studies.

Quote Request

Request a Quote for N-(Cyclopropylmethyl)-1-(3-fluoro-5-(trifluoromethyl)phenyl)cyclopropanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.